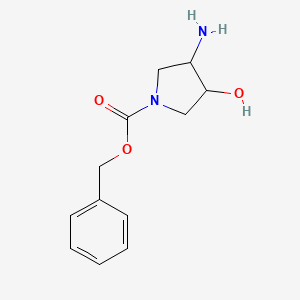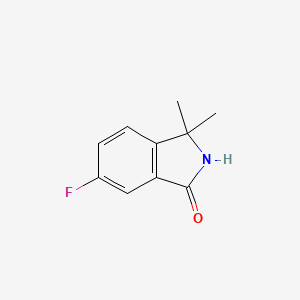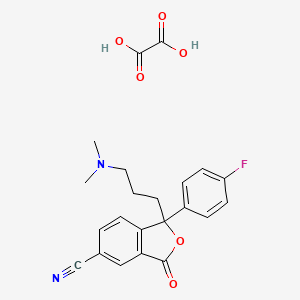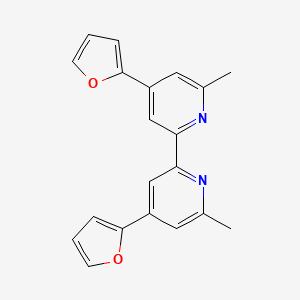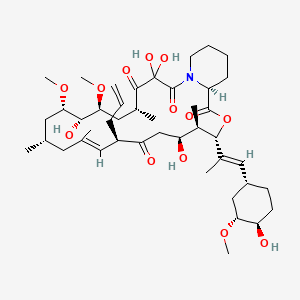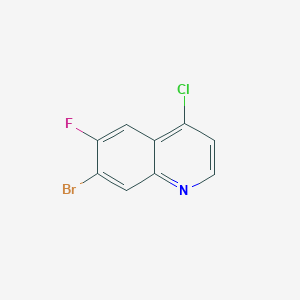
7-Bromo-4-chloro-6-fluoroquinoline
Übersicht
Beschreibung
7-Bromo-4-chloro-6-fluoroquinoline is a heterocyclic organic compound with the molecular formula C9H4BrClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure enhances its chemical reactivity and biological properties .
Wirkmechanismus
Target of Action
Quinoline derivatives are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that quinoline derivatives often exert their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative is treated with halogenating agents under controlled conditions . For instance, the reaction of 4-chloroquinoline with bromine and fluorine sources can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization, halogenation, and purification steps. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-4-chloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide and amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-6-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and as a component in liquid crystal displays.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-7-fluoroquinoline
- 6-Bromo-4-chloroquinoline
- 7-Bromo-4-chloroquinoline
Comparison: 7-Bromo-4-chloro-6-fluoroquinoline is unique due to the presence of three different halogen atoms, which impart distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and a broader spectrum of biological activities . The combination of bromine, chlorine, and fluorine atoms in the quinoline ring system makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAIAXCCQGNMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295558 | |
| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443378-60-6 | |
| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443378-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
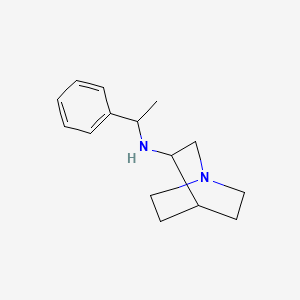
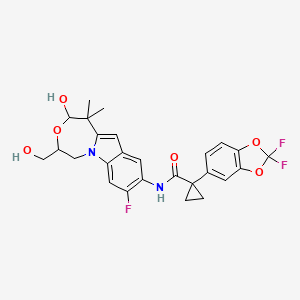
![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)
![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)
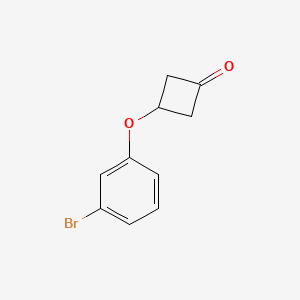
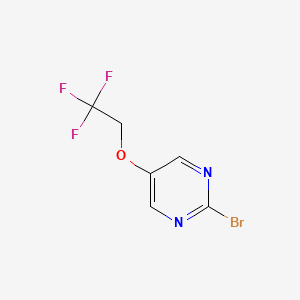
![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)
![(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3322292.png)
